2-(2-Aminothiazol-5-yl)phenol
Description
2-(2-Aminothiazol-5-yl)phenol is a thiazole-phenol hybrid compound characterized by a thiazole ring substituted with an amino group at position 2 and a phenol moiety at position 5. Its crystal structure reveals near coplanarity between the thiazole and benzene rings (dihedral angle = 2.1°), stabilized by intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O interactions . Thiazole derivatives are widely studied for their antiviral, antifungal, and pesticidal applications, making this compound a candidate for medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-5-8(13-9)6-3-1-2-4-7(6)12/h1-5,12H,(H2,10,11) |
InChI Key |
RUWPMASOGPFRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(S2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-5-yl)phenol typically involves the reaction of 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea. . The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for 2-(2-Aminothiazol-5-yl)phenol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-(2-Aminothiazol-5-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-5-yl)phenol involves its interaction with various molecular targets. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation. The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and biological activities:
Electronic and Solubility Considerations
- Electron-Withdrawing Groups: Hexafluoropropanol and nitro substituents increase electrophilicity, enhancing interactions with enzymatic targets .
- Hydrogen Bonding: The phenolic –OH in 2-(2-Aminothiazol-5-yl)phenol facilitates intermolecular interactions, whereas its replacement with a ketone or carboxylic acid alters solubility and binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
